molecular formula C21H25NO5S B2568175 Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 402946-86-5

Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2568175
CAS No.: 402946-86-5
M. Wt: 403.49
InChI Key: TZXVRJXOQUTWKF-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is complex and varies based on the specific derivative. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Synthesis : This compound serves as a precursor for synthesizing various heterocyclic structures, demonstrating significant pharmacological potential. Studies have explored its use in creating novel heterocycles, which have been evaluated for their anticancer, antimicrobial, and antioxidant activities. For instance, its derivatives have shown potent activity against certain human cancer cell lines, including colon HCT-116 cells (Abdel-Motaal, Asem, & Alanzy, 2020). Additionally, modifications of this compound have led to the synthesis of new compounds with excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential (Raghavendra et al., 2016).

  • Antimicrobial and Antioxidant Studies : The synthesis of lignan conjugates utilizing cyclopropanation of this compound has been investigated, revealing their antimicrobial and antioxidant capacities. Some synthesized compounds displayed excellent antibacterial and antifungal activities, alongside profound antioxidant potential, highlighting their potential for pharmaceutical applications (Raghavendra et al., 2016).

  • Anti-rheumatic Potential : Research into the anti-rheumatic properties of certain derivatives has shown significant effects. Compounds synthesized from this base molecule and metal complexes have exhibited notable antioxidant, analgesic, and anti-rheumatic effects, suggesting a promising avenue for treating conditions such as rheumatoid arthritis (Sherif & Hosny, 2014).

Synthesis and Chemical Studies

  • Chemical Synthesis : The compound's role in chemical synthesis is pivotal, acting as a building block for creating a variety of heterocyclic compounds. These synthesized products are of interest for further pharmacological and chemical property investigations, demonstrating the compound's versatility in medicinal chemistry research (Wardaman, 2000).

  • Docking Studies and Pharmaceutical Properties : Some studies have focused on the docking studies and evaluation of pharmaceutical properties of derivatives, emphasizing the compound's relevance in drug design and development. The ADME (Absorption, Distribution, Metabolism, and Excretion) results indicate these molecules possess characteristics consistent with 95% of drugs, showcasing their potential in pharmaceutical applications (Raghavendra et al., 2016).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of novel drugs based on thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-5-27-21(24)18-14-8-6-12(2)10-17(14)28-20(18)22-19(23)13-7-9-15(25-3)16(11-13)26-4/h7,9,11-12H,5-6,8,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXVRJXOQUTWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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